molecular formula C11H7BrN2 B8155783 4-Bromo-1-(4-ethynyl-phenyl)-1H-pyrazole

4-Bromo-1-(4-ethynyl-phenyl)-1H-pyrazole

Cat. No.: B8155783
M. Wt: 247.09 g/mol
InChI Key: AZJLRIDCZCYYGU-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-ethynyl-phenyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a 4-ethynylphenyl substituent at the N1 position and a bromine atom at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties .

This contrasts with other bromopyrazole derivatives, which often feature alkyl, aryl, or electron-withdrawing substituents (e.g., nitro, trifluoromethyl) that modulate reactivity and biological activity .

Properties

IUPAC Name

4-bromo-1-(4-ethynylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLRIDCZCYYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Spectral Features

Substituents significantly influence NMR chemical shifts and intermolecular interactions:

NMR Data Comparison
  • 4-Bromo-1-(1-phenylethyl)-1H-pyrazole (44) :

    • ¹H NMR : δ 7.38 (s, 1H, pyrazole-H), 5.35 (q, J = 7.0 Hz, CH), 1.75 (d, J = 7.0 Hz, CH₃) .
    • ¹³C NMR : δ 141.1 (C-Br), 61.9 (CH), 21.2 (CH₃) .
  • Ethyl 1-benzyl-3-(4-bromo-phenyl)-1H-pyrazole-5-carboxylate :

    • Dihedral angles between pyrazole and aryl rings: 88.00° (benzyl) and 5.78° (bromophenyl), indicating steric and electronic effects .
  • 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole :

    • Expected downfield shifts in ¹H NMR due to the nitro group’s electron-withdrawing nature (similar to nitrophenyl derivatives in ).

Key Insight : The ethynyl group’s linear geometry and electron-withdrawing nature may cause distinct deshielding effects in NMR, particularly for protons near the triple bond.

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